![molecular formula C19H24ClNO B1374574 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride CAS No. 1220032-11-0](/img/structure/B1374574.png)
3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
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Description
“3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C20H26ClNO . It has a molecular weight of 331.87954 . The CAS number for this compound is 1220031-29-7 .
Molecular Structure Analysis
The molecular structure of “3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a biphenyl group via an ether linkage . The hydrochloride indicates that the compound is a salt, with the chloride ion balancing the positive charge on the nitrogen atom of the piperidine ring .Scientific Research Applications
Paroxetine Hydrochloride
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating various anxiety and stress disorders. This paper provides detailed information about the physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacokinetics of paroxetine (Germann, Ma, Han, & Tikhomirova, 2013).
Piperidine Derivatives and Anti-Acetylcholinesterase Activity
Piperidine derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity. These derivatives show potential as antidementia agents due to their significant increase in acetylcholine content in the brain (Sugimoto et al., 1990).
Molecular Structure of Piperidine Compounds
Studies on the crystal and molecular structure of piperidine compounds, such as methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, demonstrate the formation of H-bonded dimers in the crystal lattice, highlighting the significance of hydrogen bonding and C-H…π interactions in these compounds (Khan et al., 2013).
Piperidine Derivatives as Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been shown to exhibit antihypertensive activity. This research highlights the potential of these compounds in treating hypertension (Takai et al., 1986).
Antimicrobial Activity of Piperidine Derivatives
The synthesis and antimicrobial activities of various piperidine derivatives have been explored. These compounds, including (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, show moderate activity against several bacterial and fungal species, underscoring their potential in antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).
Piperidine Derivatives in Obesity Research
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride indicates its role in reducing food intake and weight gain in obese rats, showing its potential in obesity research and treatment (Massicot, Steiner, & Godfroid, 1985).
properties
IUPAC Name |
3-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-10-19(11-9-18)21-14-12-16-5-4-13-20-15-16;/h1-3,6-11,16,20H,4-5,12-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQSCZRJPTJAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride |
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